

# Brepocitinib tyrosine kinase 2 JAK1 inhibitor preclinical data

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## Compound Focus: Brepocitinib

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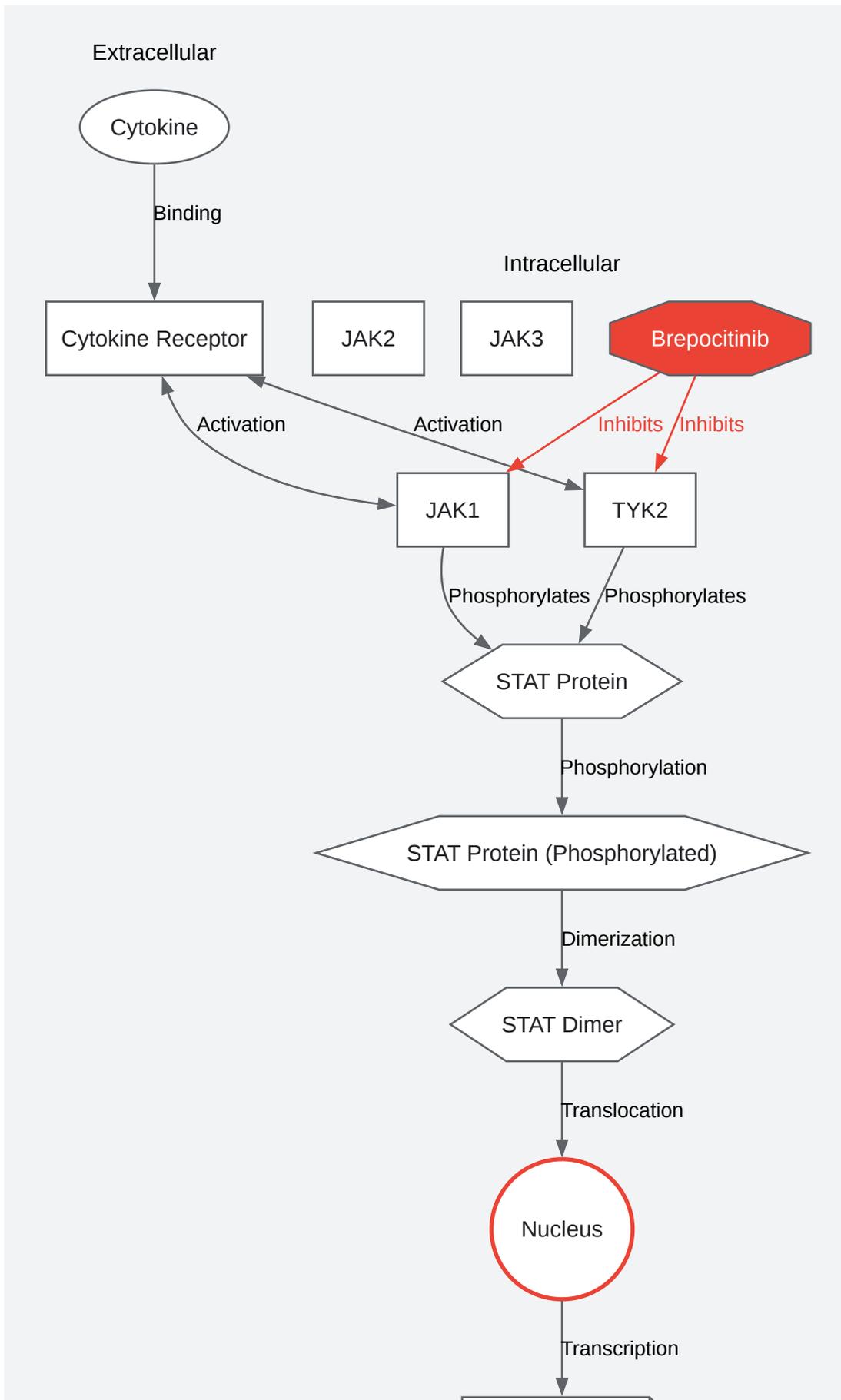
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## Molecular Mechanism and Target Profile

**Brepocitinib** is a small-molecule inhibitor that selectively targets TYK2 and JAK1 [1]. The JAK/STAT signaling pathway is a central communication node in cellular function, activated by more than 50 cytokines and growth factors, including interferons (IFN), interleukins (ILs), and colony-stimulating factors [2]. The pathway is evolutionarily conserved and comprises ligand-receptor complexes, JAKs, and STATs.

- **JAK Family:** The JAK family has four main members: JAK1, JAK2, JAK3, and TYK2. JAKs are non-receptor tyrosine kinases that are activated upon cytokine binding to their associated receptors. They subsequently phosphorylate and activate STAT (Signal Transducer and Activator of Transcription) proteins [2].
- **STAT Family:** The STAT family has seven members (STAT1-4, STAT5a, STAT5b, and STAT6). Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and regulate the transcription of specific genes involved in processes like hematopoiesis, immune fitness, and inflammation [2].
- **Brepocitinib's Selective Inhibition:** By inhibiting TYK2 and JAK1, **brepocitinib** targets key cytokine pathways implicated in inflammatory diseases. This includes signaling downstream of the IL-23 receptor (affecting Th17 and Th22 cell differentiation) and receptors for cytokines like IL-4 and IL-13, which are crucial in atopic dermatitis pathogenesis [1]. JAK3 is primarily expressed in the bone marrow and lymphatic system, while JAK1, JAK2, and TYK2 are more widely expressed [2].

The diagram below illustrates the JAK/STAT signaling pathway and the points of inhibition by **brepocitinib**.



Gene Regulation

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**Brepocitinib** inhibits JAK1 and TYK2 kinase activity, blocking downstream JAK/STAT signaling.

## Human Disposition and Metabolism

A mass balance and metabolism study in six healthy male participants provided detailed pharmacokinetic and metabolic profile data after a single oral 60 mg dose of **<sup>14</sup>C-brepocitinib** using accelerator mass spectrometry [3].

Parameter	Value (Mean ± SD)	Details
Mass Balance Recovery	96.7% ± 6.3%	Total recovery of the administered radioactive dose.
Urinary Recovery	88.0% ± 8.0%	Majority of the dose eliminated via urine.
Fecal Recovery	8.7% ± 2.1%	Minor portion of the dose eliminated via feces.
Time to Max Plasma Concentration (T <sub>max</sub> )	0.5 hours	Rapid absorption of brepocitinib.
Major Circulating Metabolite	M1 (37.1% of circulating radioactivity)	Formed by hydroxylation at the C5' position of the pyrazole ring.
Parent Drug in Plasma	Brepocitinib (47.8% of circulating radioactivity)	
Fraction Metabolized by CYP3A4/5	0.77 (fm)	Primary metabolic pathway.
Fraction Metabolized by CYP1A2	0.14 (fm)	Secondary metabolic pathway.

Parameter	Value (Mean ± SD)	Details
Unstable Metabolite	M1	Highly unstable in human plasma and phosphate buffer, leading to formation of aminopyrimidine cleavage product M2.

### Experimental Protocol: Mass Balance and Metabolism Study [3]

- **Objective:** To characterize the disposition, metabolism, and elimination routes of **brepocitinib** in humans.
- **Study Design:** Six healthy male participants received a single oral 60 mg dose of <sup>14</sup>C-**brepocitinib** (approximately 300 nCi).
- **Data Collection:** Total recovery of radioactivity was measured in urine and feces collected over 14 days. Plasma concentrations of total radioactivity, **brepocitinib**, and its metabolites were determined using accelerator mass spectrometry (AMS) and liquid chromatography–mass spectrometry (LC-MS).
- **Metabolite Identification:** Metabolites were identified and profiled from plasma, urine, and fecal samples.
- **Enzyme Phenotyping:** The specific cytochrome P450 (P450) enzymes involved in **brepocitinib**'s metabolism were identified using reaction phenotyping studies in human liver microsomes (HLM).

## Efficacy in Atopic Dermatitis

A Phase IIb clinical trial demonstrated the efficacy and safety of a topical cream formulation of **brepocitinib** for mild-to-moderate Atopic Dermatitis (AD) [1].

| **Treatment Group** | **Percentage Change from Baseline in EASI at Week 6 (Least Squares Mean, 90% CI)** | **Statistical Significance vs. Vehicle** | | :--- | :--- | :--- | | Vehicle QD | -44.4 (-57.3 to -31.6) | (Reference) | | **Brepocitinib 1% QD** | **-70.1 (-82.1 to -58.0)** | **P < 0.05** | | Vehicle BID | -47.6 (-57.5 to -37.7) | (Reference) | | **Brepocitinib 1% BID** | **-75.0 (-83.8 to -66.2)** | **P < 0.05** |

### Experimental Protocol: Phase IIb Dose-Ranging Study in AD [1]

- **Objective:** To assess the efficacy, safety, and pharmacokinetics of topical **brepocitinib** cream in participants with mild-to-moderate AD.
- **Study Design:** Phase IIb, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study. 292 participants were randomized across 65 sites.

- **Participant Criteria:** Adults and male adolescents (aged 12-75) with a clinical diagnosis of AD for  $\geq 3$  months, an Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate), and 2-20% body surface area (BSA) involvement.
- **Interventions:** Participants were randomized to one of eight treatment arms for 6 weeks: **brepocitinib** cream (0.1%, 0.3%, 1.0%, or 3.0%) or its vehicle, applied either once daily (QD) or twice daily (BID).
- **Primary Endpoint:** Percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at Week 6.
- **Safety:** Monitored through adverse events (AEs).

## Clinical Positioning and Future Outlook

**Brepocitinib** is being investigated in both **oral** and **topical** formulations. The oral form is in development for several autoimmune disorders, while the topical form has shown promise in mild-to-moderate Atopic Dermatitis [1] [3] [4].

- **Potential in Other Autoimmune Disorders:** Among rheumatologists, oral **brepocitinib** is highly favored for its potential convenience and broad anti-inflammatory reach in treating idiopathic inflammatory myopathies (IIM), such as dermatomyositis and polymyositis [4].
- **Safety Profile:** In the Phase IIb AD trial, topical **brepocitinib** was well-tolerated. There was no dose-dependent trend in adverse event frequency, and no serious AEs or deaths were reported [1].

## Conclusion

**Brepocitinib** is a promising dual TYK2/JAK1 inhibitor. Preclinical and early clinical data characterize it as a potent, rapidly absorbed drug with metabolism primarily mediated by CYP3A4/5. Early-phase trials demonstrate clinically significant efficacy in atopic dermatitis with a favorable initial safety profile. Its development in both topical and oral formulations highlights its potential across multiple autoimmune disease areas.

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